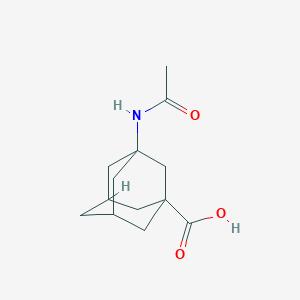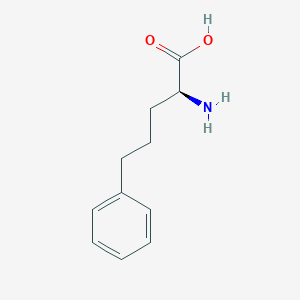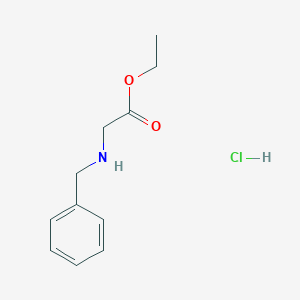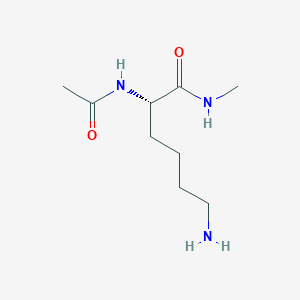
(S)-3-Amino-3-(4-cyanophenyl)propanoic acid
Descripción general
Descripción
“(S)-3-Amino-3-(4-cyanophenyl)propanoic acid” is a chemical compound with the CAS Number: 718596-77-1 . It has a molecular weight of 190.2 and its IUPAC name is (3S)-3-amino-3-(4-cyanophenyl)propanoic acid .
Molecular Structure Analysis
The molecular formula of “(S)-3-Amino-3-(4-cyanophenyl)propanoic acid” is C10H10N2O2 . The InChI code is 1S/C10H10N2O2/c11-6-7-1-3-8(4-2-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1 .Physical And Chemical Properties Analysis
“(S)-3-Amino-3-(4-cyanophenyl)propanoic acid” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Derivatives
- (S)-3-Amino-3-(4-cyanophenyl)propanoic acid and its enantiomers have been explored for their use in enantioselective synthesis. A study by Solymár, Kanerva, and Fülöp (2004) demonstrated the separation of enantiomers through enantioselective N-acylation, further transforming these enantiomers into Boc and Fmoc-protected derivatives, useful in peptide synthesis (Solymár, Kanerva, & Fülöp, 2004).
Novel Agonist Synthesis
- Zhao Tian-tia (2014) described the improved synthesis of a novel S1P1 agonist CYM-5442 using 3-(2-cyanophenyl)propanoic acid as a starting material. This process highlights the cost-effectiveness and simplicity of using such compounds in pharmaceutical synthesis (Zhao Tian-tia, 2014).
Asymmetric Biocatalysis
- The compound has been utilized in asymmetric biocatalysis, as detailed by Li et al. (2013). They described the use of Methylobacterium oryzae for catalyzing hydrolytic reactions with substrates containing 3-amino-3-phenyl-propanoate ester, resulting in the stereoselective production of S-acid and (-)-γ-lactam (Li, Wang, Huang, Zou, & Zheng, 2013).
Corrosion Inhibition
- A study by Gupta et al. (2016) investigated Schiff's bases derived from cysteine and 3-mercapto-2-((4-methoxybenzylidene)amino)propanoic acid as corrosion inhibitors for mild steel in acidic solutions. This research demonstrates the potential application of these compounds in industrial corrosion control (Gupta, Quraishi, Verma, & Mukherjee, 2016).
Anticancer Activity
- Riccardi et al. (2019) explored the synthesis of new platinum complexes using an alanine-based amino acid derivative for potential anticancer applications. This research suggests the potential of such derivatives in cancer treatment (Riccardi et al., 2019).
Material Science Applications
- In material science, Trejo-Machin et al. (2017) examined the use of phloretic acid, derived from 3-(4-hydroxyphenyl)propanoic acid, for enhancing the reactivity of molecules towards benzoxazine ring formation, showcasing its use in creating bio-based materials (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Hydrogel Modification
- Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels with amine compounds, including 2-amino-3-(4-hydroxyphenyl)propanoic acid, for enhanced thermal stability and potential medical applications (Aly & El-Mohdy, 2015).
Safety And Hazards
Direcciones Futuras
As for future directions, “(S)-3-Amino-3-(4-cyanophenyl)propanoic acid” is a unique chemical provided by Sigma-Aldrich for early discovery researchers . Its unique structure allows for investigation into various biological processes, making it invaluable for drug development and understanding disease mechanisms.
Propiedades
IUPAC Name |
(3S)-3-amino-3-(4-cyanophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-7-1-3-8(4-2-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPLLJRLBHIJPS-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C#N)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363443 | |
| Record name | (3S)-3-Amino-3-(4-cyanophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-3-(4-cyanophenyl)propanoic acid | |
CAS RN |
718596-77-1 | |
| Record name | (3S)-3-Amino-3-(4-cyanophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















